molecular formula C20H30BNO4 B1394520 tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 937048-76-5

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1394520
CAS RN: 937048-76-5
M. Wt: 359.3 g/mol
InChI Key: UPDWDCOAUJYOTG-UHFFFAOYSA-N
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Description

This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .


Chemical Reactions Analysis

As a boronic ester, this compound can participate in various chemical reactions, most notably cross-coupling reactions like the Suzuki reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, boronic esters are typically stable and can be stored for long periods. They are also typically solid at room temperature .

Scientific Research Applications

Intermediate in Biological Compound Synthesis

Tert-butyl derivatives, including those similar to the specified compound, have been reported as key intermediates in synthesizing biologically active compounds. For instance, a study by Kong et al. (2016) highlighted the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for compounds like crizotinib, with structures confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).

Crystal Structure and DFT Study

Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, showing its significance as an intermediate in 1H-indazole derivatives. The research included structural confirmation through FTIR, NMR, and MS, as well as X-ray diffraction and density functional theory (DFT) analysis (Ye et al., 2021).

Tert-Butoxycarbonylation Reagent

The compound's related tert-butoxycarbonylation reagents, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), have been described for their utility in chemoselective reactions under mild conditions. This was demonstrated in works by Saito et al. (2006, 2009) focusing on acidic proton-containing substrates like phenols and amines (Saito et al., 2006); (Saito et al., 2009).

Polymerization and Nanoparticle Formation

In a study by Fischer et al. (2013), compounds involving tert-butyl and tetramethyl-[1,3,2]dioxaborolane were used in Suzuki-Miyaura chain growth polymerization. This process led to the creation of nanoparticles with bright fluorescence emission, demonstrating the compound's utility in materials science (Fischer et al., 2013).

Fluorescence Quenching and Interaction with Proteins

The synthesis of water-soluble carboxylated polyfluorenes using similar tert-butyl dioxaborolane derivatives was discussed by Zhang et al. (2008). Their study explored the fluorescence quenching of these polymers by cationic quenchers and proteins, indicating the compound's relevance in biochemistry and fluorescence studies (Zhang et al., 2008).

Medicinal Chemistry Applications

The compound's derivatives have been investigated in medicinal chemistry. For example, research by Marco-Contelles (2020) reviewed tetramethylpyrazine nitrones, highlighting their therapeutic applications in stroke treatment. Such studies imply the potential of tert-butyl derivatives in pharmaceutical development (Marco-Contelles, 2020).

Mechanism of Action

The exact mechanism of action would depend on the specific reaction this compound is involved in. In a Suzuki reaction, the boronic ester would typically undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Future Directions

Boronic esters, including this compound, have a wide range of applications in organic synthesis. They are particularly important in pharmaceutical synthesis, where they are used to create a variety of biologically active compounds .

properties

IUPAC Name

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-11-10-14-8-9-16(12-15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-9,12H,10-11,13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDWDCOAUJYOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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